Charantadiol A: A Technical Guide to its Discovery, Isolation, and Biological Activity
Charantadiol A: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Charantadiol A, a cucurbitane-type triterpenoid (B12794562) isolated from the medicinal plant Momordica charantia (bitter melon), has garnered significant interest for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Charantadiol A, along with a detailed exploration of its mechanism of action. This document is intended to serve as a valuable resource for researchers and drug development professionals working on novel anti-inflammatory agents.
Discovery and Sourcing
Charantadiol A, with the chemical name 5β,19-epoxycucurbita-6,23(E),25(26)-triene-3β,19(R)-diol, is a naturally occurring compound found in Momordica charantia, a plant widely used in traditional medicine. It has been isolated from both the leaves and fruits of the wild variety of bitter melon (Momordica charantia L. var. abbreviata Seringe)[1][2]. The isolation and identification of Charantadiol A have been primarily driven by bioactivity-guided fractionation, targeting compounds with potent anti-inflammatory properties[1][2].
Physicochemical and Spectroscopic Data
The structural elucidation of Charantadiol A has been accomplished through extensive spectroscopic analysis. The following table summarizes the key physicochemical and spectroscopic data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₃₀H₄₆O₃ | --INVALID-LINK-- |
| Molecular Weight | 454.69 g/mol | --INVALID-LINK-- |
| Appearance | White powder | [2] |
| ¹H NMR (CDCl₃, 400 MHz) | See Table 2 | --INVALID-LINK-- |
| ¹³C NMR (CDCl₃, 100 MHz) | See Table 3 | --INVALID-LINK-- |
| Mass Spectrometry (EI-MS) | m/z 454 [M]⁺ | --INVALID-LINK-- |
| Infrared (IR) νₘₐₓ (KBr) | 3441, 2925, 1639 cm⁻¹ | --INVALID-LINK-- |
Table 1: Physicochemical and Spectroscopic Properties of Charantadiol A.
Table 2: ¹H NMR Spectroscopic Data for Charantadiol A (400 MHz, CDCl₃).
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 5.86 | d | 5.6 | H-6 |
| 5.59 | m | H-24 | |
| 4.88 | s | H-26a | |
| 4.84 | s | H-26b | |
| 4.09 | d | 6.8 | H-19 |
| 3.23 | dd | 11.2, 4.8 | H-3 |
| 1.87 | s | H-27 | |
| 1.05 | s | H-29 | |
| 1.02 | d | 6.8 | H-21 |
| 0.99 | s | H-28 | |
| 0.84 | s | H-18 |
| 0.81 | s | | H-30 |
Table 3: ¹³C NMR Spectroscopic Data for Charantadiol A (100 MHz, CDCl₃).
| Chemical Shift (δ) ppm | Carbon Atom |
|---|---|
| 148.9 | C-25 |
| 141.2 | C-5 |
| 134.3 | C-7 |
| 129.8 | C-23 |
| 124.5 | C-24 |
| 110.1 | C-26 |
| 109.8 | C-19 |
| 88.9 | C-10 |
| 78.9 | C-3 |
| 62.5 | C-17 |
| 52.3 | C-14 |
| 50.1 | C-8 |
| 49.8 | C-13 |
| 45.2 | C-9 |
| 40.5 | C-4 |
| 38.0 | C-1 |
| 35.6 | C-12 |
| 35.3 | C-20 |
| 34.6 | C-16 |
| 32.1 | C-15 |
| 31.0 | C-22 |
| 29.7 | C-2 |
| 28.3 | C-28 |
| 26.4 | C-11 |
| 22.8 | C-29 |
| 22.0 | C-21 |
| 19.3 | C-27 |
| 18.2 | C-18 |
| 16.2 | C-30 |
Experimental Protocols: Isolation and Purification of Charantadiol A
The following protocol details the successful isolation and purification of Charantadiol A from the dried leaves of wild Momordica charantia[1][2].
Plant Material and Extraction
-
Plant Material: Dried and powdered leaves of wild Momordica charantia (100 g) are used as the starting material.
-
Extraction: The powdered leaves are extracted twice with 2 L of ethanol (B145695) (1:20, w/v) at room temperature on a rotary shaker at 200 rpm in the dark for 24 hours.
-
Filtration and Concentration: The resulting mixture is centrifuged at 5000 x g. The supernatant is filtered and then evaporated to dryness under reduced pressure at 45-50 °C. This process yields a crude ethanol extract.
Chromatographic Fractionation
-
Initial Fractionation: The crude ethanol extract is subjected to open column chromatography on a silica (B1680970) gel column (70-230 mesh).
-
Elution: The column is eluted with a gradient of n-hexane and ethyl acetate (B1210297) (EtOAc), starting from 100% n-hexane and gradually increasing the polarity to 100% EtOAc, followed by a gradient of EtOAc and methanol.
-
Sub-fractionation: The fraction that elutes with n-hexane-EtOAc (1:1) is collected and further fractionated on a silica gel column using a gradient of dichloromethane (B109758) (CH₂Cl₂) and acetone. This yields several sub-fractions.
Purification by Semi-Preparative HPLC
-
Final Purification: The bioactive sub-fraction is subjected to final purification using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
HPLC Conditions:
-
Column: Lichrosorb Si 60 column (5 µm, 250 x 10 mm)
-
Mobile Phase: Dichloromethane-Ethyl Acetate (7:1)
-
Flow Rate: 2 mL/min
-
Detection: UV detector
-
This multi-step process yields purified Charantadiol A.
Yield and Purity
| Parameter | Value | Reference |
| Crude Ethanol Extract Yield | 14.6 g (from 100 g dried leaves) | [2] |
| Final Yield of Charantadiol A | 3.1 mg (from 14.6 g crude extract) | [2] |
| Overall Yield | ~0.021% (from dried leaves) | Calculated |
| Purity | High purity suitable for biological assays (specific percentage not reported) | [2] |
Table 4: Yield of Charantadiol A from Momordica charantia Leaves.
Caption: Experimental workflow for the isolation of Charantadiol A.
Biological Activity and Signaling Pathway
Charantadiol A has demonstrated significant anti-inflammatory activity, particularly in the context of periodontal inflammation induced by the bacterium Porphyromonas gingivalis[1][2].
Inhibition of Pro-inflammatory Mediators
In vitro studies using human monocytic THP-1 cells have shown that Charantadiol A effectively reduces the production of key pro-inflammatory cytokines, including:
This inhibition of cytokine production is a crucial aspect of its anti-inflammatory effect.
Downregulation of TREM-1
A key molecular target of Charantadiol A is the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1)[1][2]. TREM-1 is a receptor on myeloid cells that amplifies inflammatory responses. Charantadiol A has been shown to significantly downregulate the mRNA expression of TREM-1 in P. gingivalis-stimulated cells[2].
Proposed Signaling Pathway
Based on the current understanding, the proposed anti-inflammatory signaling pathway of Charantadiol A involves the following steps:
-
P. gingivalis Stimulation: The bacterium P. gingivalis activates host immune cells, leading to an inflammatory response.
-
TREM-1 Upregulation: This stimulation leads to the upregulation of TREM-1 expression on myeloid cells.
-
Charantadiol A Intervention: Charantadiol A acts to suppress the expression of TREM-1.
-
Downstream Signaling Inhibition: The downregulation of TREM-1 by Charantadiol A is believed to inhibit downstream signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. While direct evidence for Charantadiol A's effect on these specific pathways is still emerging, the inhibition of pro-inflammatory cytokine production, which are known to be regulated by MAPK and NF-κB, strongly suggests their involvement.
-
Reduced Inflammation: The net effect is a reduction in the production of pro-inflammatory cytokines (IL-6, IL-8, TNF-α), leading to an attenuation of the inflammatory response.
